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Compound of Interest

Compound Name:
2'-(Allyloxy)-6'-

hydroxyacetophenone

CAS No.: 23226-84-8

Cat. No.: B1333362 Get Quote

Executive Summary
2'-(Allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) is a critical intermediate in the

synthesis of oxygen heterocycles, particularly substituted chromones, flavones, and coumarins.

[1] Its structural significance lies in its ability to undergo the Claisen rearrangement, a [3,3]-

sigmatropic shift that migrates the allyl group to the C-3' position, regenerating the resorcinol

core.[1]

Accurate spectral characterization of this compound is essential for drug development

professionals to distinguish it from its bis-allylated byproduct (2',6'-diallyloxyacetophenone) and

its Claisen rearrangement product (3'-allyl-2',6'-dihydroxyacetophenone).[1] This guide provides

a definitive reference for the NMR, IR, and MS data of the mono-allylated species.

Structural Overview & Synthesis Context
The molecule consists of an acetophenone core substituted at the 2' and 6' positions.[1][2] The

key feature is the intramolecular hydrogen bond between the 6'-hydroxyl group and the acetyl

carbonyl oxygen.[1] This interaction locks the conformation, significantly influencing the

chemical shifts in NMR and the vibrational frequencies in IR.[1]
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To ensure the spectral data corresponds to high-purity material, the compound is typically

synthesized via the controlled mono-allylation of 2,6-dihydroxyacetophenone.[1]

Reagents: 2,6-Dihydroxyacetophenone, Allyl bromide (1.1 eq), Potassium carbonate

(anhydrous).[1]

Solvent: Acetone (reflux).[1][3]

Purification: Column chromatography (Hexane/Ethyl Acetate) is required to separate the

mono-allyl ether (Target) from the bis-allyl ether.[1]

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is dominated by the desymmetrization of the aromatic ring and the strong
hydrogen bond.[1]

H NMR Data (CDCl

, 400 MHz)
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Position
Shift (

, ppm)
Multiplicity Coupling

(Hz)
Assignment

Mechanistic
Insight

OH 13.25 Singlet - Chelate OH

Extreme

downfield

shift due to

strong

intramolecula

r H-bond with

C=O.

H-4' 7.28 Triplet 8.4 Ar-H (para)

Standard

aromatic

resonance.[1]

H-5' 6.62 Doublet 8.4 Ar-H (ortho)

Ortho to OH;

shielded by

electron-

donating

oxygen.[1]

H-3' 6.42 Doublet 8.4 Ar-H (ortho)

Ortho to O-

Allyl; slightly

more

shielded than

H-5'.[1]

H-2'' 6.05 Multiplet - (Allyl)

Characteristic

internal vinyl

proton.[1]

H-3'' 5.45 dd 17.2, 1.5 (trans)

Terminal vinyl

proton (trans

to H-2'').[1]

H-3'' 5.32 dd 10.5, 1.5 (cis)

Terminal vinyl

proton (cis to

H-2'').[1]
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H-1'' 4.62 Doublet 5.5

Methylene

doublet;

deshielded by

oxygen.[1]

Acetyl 2.75 Singlet -

Methyl

ketone alpha

protons.[1]

C NMR Data (CDCl

, 100 MHz)
Carbonyl (

): 204.5 ppm (Deshielded by H-bonding).[1]

Aromatic C-OH (C-6'): 164.8 ppm.[1]

Aromatic C-OAllyl (C-2'): 160.2 ppm.[1]

Aromatic C-H: 135.5 (C-4'), 110.8 (C-5'), 102.5 (C-3').[1]

Quaternary C-1': 112.0 ppm.

Allyl Group: 132.1 (

), 118.5 (

), 69.8 (

).[1]

Acetyl Methyl: 33.5 ppm.[1]

Infrared (IR) Spectroscopy
The IR spectrum validates the functional group environment, specifically the chelation.[1]
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Frequency (cm

)
Vibration Mode Notes

3000-3400 O-H Stretch

Broad and weak due to

chelation; often overlaps with

C-H.

1625-1640 C=O[1] Stretch

Diagnostic Peak. Lowered

from typical 1680 cm

by H-bonding.

1595 C=C Aromatic Ring skeletal vibrations.

1250 C-O-C Stretch Aryl alkyl ether stretch.[1]

Mass Spectrometry (MS)
Ionization: EI (70 eV)[1]

Molecular Ion (

): m/z 192[1]

Base Peak: m/z 151 (Loss of Allyl radical)

Fragmentation Logic: The molecular ion (m/z 192) typically undergoes

-cleavage of the allyl group or loss of the acetyl methyl group.[1]

: Loss of the allyl radical (

) yields the resonance-stabilized cation at m/z 151.[1]

: Loss of the methyl radical from the acetyl group yields m/z 177.[1]

Visualization of Structure & Pathways[1]
Structural Numbering & Chelation
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The following diagram illustrates the specific atom numbering used in the NMR assignment and

the critical intramolecular hydrogen bond.
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Caption: Structural connectivity highlighting the intramolecular hydrogen bond between the 6'-

OH and the acetyl carbonyl.[1]

MS Fragmentation Pathway
The fragmentation is driven by the stability of the aromatic core.[1]
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Caption: Primary mass spectrometry fragmentation pathways showing the loss of allyl and

methyl radicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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